molecular formula C15H26O2 B084875 Neryl valerate CAS No. 10522-33-5

Neryl valerate

Cat. No.: B084875
CAS No.: 10522-33-5
M. Wt: 238.37 g/mol
InChI Key: CVSWGLSBJFKWMW-KAMYIIQDSA-N
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Description

Neryl valerate is an organic compound that belongs to the class of esters It is characterized by its unique structure, which includes a valerate ester linked to a (Z)-3,7-dimethylocta-2,6-dienyl group

Scientific Research Applications

Neryl valerate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the formulation of fragrances, flavors, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neryl valerate typically involves the esterification of valeric acid with (Z)-3,7-dimethylocta-2,6-dienol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Neryl valerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Mechanism of Action

The mechanism of action of Neryl valerate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active (Z)-3,7-dimethylocta-2,6-dienol, which may interact with cellular receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3,7-Dimethylocta-2,6-dienyl valerate: An isomer with a different configuration around the double bond.

    3,7-Dimethylocta-2,6-dienyl acetate: A similar ester with an acetate group instead of a valerate group.

    3,7-Dimethylocta-2,6-dienyl butyrate: Another ester with a butyrate group.

Uniqueness

Neryl valerate is unique due to its specific structural configuration, which can influence its reactivity and biological activity. The (Z)-configuration around the double bond can result in different spatial arrangements and interactions compared to its (E)-isomer or other related compounds.

Properties

CAS No.

10522-33-5

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

[(2Z)-3,7-dimethylocta-2,6-dienyl] pentanoate

InChI

InChI=1S/C15H26O2/c1-5-6-10-15(16)17-12-11-14(4)9-7-8-13(2)3/h8,11H,5-7,9-10,12H2,1-4H3/b14-11-

InChI Key

CVSWGLSBJFKWMW-KAMYIIQDSA-N

Isomeric SMILES

CCCCC(=O)OC/C=C(/C)\CCC=C(C)C

SMILES

CCCCC(=O)OCC=C(C)CCC=C(C)C

Canonical SMILES

CCCCC(=O)OCC=C(C)CCC=C(C)C

melting_point

Mp 291 °
291°C

10522-33-5
10402-47-8

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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